2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Overview
Description
“2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” is a chemical compound with the molecular formula C8H5N3O . It is also known by its CAS Number 1167056-59-8 .
Molecular Structure Analysis
The molecular structure of “2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” consists of 8 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” include a molecular weight of 159.14500 . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .Scientific Research Applications
Pharmaceutical Applications
Pyrrolopyrazine derivatives, which include the structure of “2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile”, have been employed in various applications such as pharmaceuticals . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Organic Material Applications
These compounds have also been used in the development of organic materials . The nitrogen-containing heterocyclic structure of these compounds makes them suitable for use in organic materials .
Natural Product Applications
Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources . This indicates their potential applications in the field of natural products .
Bioactive Molecule Applications
Pyrrolopyrazine derivatives are mainly used in bioactive molecules . Their diverse biological activities make them an attractive scaffold for the development of new bioactive molecules .
Antimicrobial Applications
According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities . This suggests that “2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” could potentially be used in the development of new antimicrobial agents .
Kinase Inhibitory Applications
5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition . This indicates the potential use of “2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” in the development of new kinase inhibitors .
Synthesis of New Compounds
The title compound, 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile 4, was synthesized in good yield using the efficient one-pot method with simple equipment and available starting materials . This suggests that “2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” could be used as a starting material in the synthesis of new compounds .
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with various biological targets, leading to changes in cellular processes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity.
Future Directions
The future directions for “2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” could involve further exploration of its potential biological activities, given the activities observed in similar compounds . Additionally, more research could be done to determine its physical and chemical properties, as well as its safety and hazards.
properties
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(10-5)3-8(12)11-6/h1-2H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUDEYDNMPKRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=N2)C#N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694635 | |
Record name | 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
CAS RN |
1167056-59-8 | |
Record name | 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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